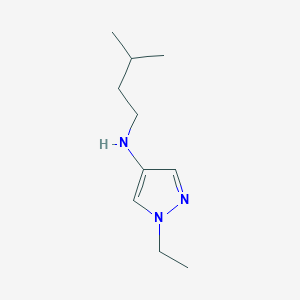

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Description

1-Ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at the N1 position of the pyrazole ring and a 3-methylbutyl substituent on the amine group at the C4 position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-ethyl-N-(3-methylbutyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)11-6-5-9(2)3/h7-9,11H,4-6H2,1-3H3 |

InChI Key |

NGWZADATXSFYIA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCCC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 3-methylbutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified by column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole moiety is known for its diverse biological activities, making it a significant target for drug development. The compound 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has been investigated for several medicinal properties:

Anticancer Activity

Recent studies have identified pyrazole derivatives as promising candidates in cancer therapy. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

| Compound | Activity | Cell Line | Reference |

|---|---|---|---|

| 1-Ethyl-N-(3-Methylbutyl)-1H-Pyrazol-4-Amine | Cytotoxic | RKO (Colon Cancer) | |

| 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Antioxidant, Anticancer | RKO |

Anti-inflammatory Properties

Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating inflammatory diseases. Research indicates that certain pyrazoles can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions like rheumatoid arthritis .

Agricultural Applications

Beyond medicinal uses, 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine may also find applications in agriculture:

Pesticide Development

The structural features of pyrazoles allow them to act as effective agrochemicals. Research has shown that certain pyrazole derivatives possess insecticidal and fungicidal properties. For example, compounds structurally related to 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine have been evaluated for their efficacy against agricultural pests .

| Compound | Activity | Target Pest/Fungus | Reference |

|---|---|---|---|

| 1-Ethyl-N-(3-Methylbutyl)-1H-Pyrazol-4-Amine | Insecticidal | Various Pests | |

| Pyrazole Derivative X | Fungicidal | Fungal Pathogen Y |

Material Science Applications

The unique chemical properties of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine also make it suitable for applications in material science:

Polymer Chemistry

Research into the incorporation of pyrazole derivatives into polymers has shown that they can enhance the thermal stability and mechanical properties of materials. The synthesis of copolymers containing pyrazole units has been explored for applications in coatings and adhesives .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of a series of pyrazole derivatives, including 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine, evaluated their anticancer efficacy against various human cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values below 10 µM .

Case Study 2: Agricultural Impact

In another case study, the insecticidal properties of a new class of pyrazole-based agrochemicals were tested in field trials. The results demonstrated a significant reduction in pest populations compared to untreated controls, indicating the potential for these compounds to serve as effective alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

- Structure : Replaces the ethyl group at N1 with a cyclopentyl ring.

- Impact : The cyclopentyl group increases steric bulk, which may reduce conformational flexibility and alter binding interactions in biological systems. The molecular weight increases (C13H24ClN3, 257.81 g/mol) compared to the target compound .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Features a pyridin-3-yl group at N1 and a cyclopropyl substituent on the amine.

- The cyclopropyl ring adds rigidity, which could improve metabolic stability .

3-Chloro-N-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C9)

- Structure : Contains a chloro substituent at C3 and a methyl group on the amine.

- The smaller methyl group reduces lipophilicity compared to 3-methylbutyl .

Variations in the Amine Substituent

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Incorporates a methylthio-propyl chain on the amine.

- Impact : The sulfur atom in the methylthio group may participate in redox interactions or coordinate with metal ions, offering unique reactivity profiles. This contrasts with the purely hydrophobic 3-methylbutyl chain in the target compound .

1-Ethyl-N-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-4-amine

- Structure : Replaces 3-methylbutyl with a thiophen-2-yl-ethyl group.

- This compound’s discontinued status (per CymitQuimica) suggests challenges in synthesis or stability .

5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Structure : Features a trifluoromethyl group at C3 and a phenyl group at C3.

- Impact : The trifluoromethyl group increases electronegativity and metabolic stability, while the phenyl group adds steric bulk. This compound’s antimycobacterial activity highlights the role of fluorinated substituents in bioactivity .

Biological Activity

1-Ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 196.26 g/mol. The compound features a five-membered pyrazole ring with two nitrogen atoms, which contributes to its reactivity and biological properties. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.26 g/mol |

| Structure | Pyrazole ring with ethyl and 3-methylbutyl substituents |

Synthesis Methods

The synthesis of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining appropriate amines and aldehydes under controlled conditions.

- Reduction Reactions : Utilizing reducing agents to achieve desired functional groups.

Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies have indicated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation in experimental models, suggesting therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine:

- Antimicrobial Study : A comparative analysis of various pyrazole derivatives showed that those with similar substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

- Cytotoxicity Assay : In an assay involving human cancer cell lines, compounds structurally related to 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine were tested for cytotoxicity at concentrations of . Results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cell lines .

- Inflammation Model : In vivo studies demonstrated that certain pyrazole derivatives could significantly reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Similar pyrazole structure; different substituents | Antimicrobial |

| 1-Isopropyl-3-methyl-1H-pyrazol-4-amine | Isopropyl group instead of ethyl | Potential anticancer |

| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine | Additional methyl group | Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine, and what catalytic systems are effective?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or copper-mediated amination. Key steps include:

Nucleophilic Substitution : Reacting a halogenated pyrazole precursor (e.g., 4-iodo-1H-pyrazole) with 3-methylbutylamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO or DMF .

Catalytic Amination : Copper(I) bromide (CuBr) accelerates C–N bond formation between pyrazole derivatives and alkylamines, achieving yields up to 17–74% depending on steric effects .

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-mediated coupling | CuBr, Cs₂CO₃, DMSO | 35°C, 48 hrs | 17.9 | |

| Hydrogenation (Nitro→Amine) | Pd/C, EtOH | 40 psi H₂, 3 hrs | 73.8 |

Q. Which spectroscopic techniques are critical for characterizing pyrazol-4-amine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyrazole C4-amine protons (δ 3.2–5.0 ppm) and alkyl chain methyl groups (δ 0.7–1.3 ppm). For example, the 3-methylbutyl group shows a triplet at δ 0.92 ppm (J = 6.8 Hz) .

- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) confirm molecular weight .

- IR Spectroscopy : N–H stretches (~3250–3300 cm⁻¹) validate amine functionality .

Q. How are pyrazol-4-amine derivatives evaluated for biological activity in preliminary screens?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay using mammalian cell lines (e.g., HeLa) to assess IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂A receptor) with tritiated antagonists .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the 3-methylbutyl group during synthesis?

Methodological Answer:

Q. Table 2: Steric Hindrance Mitigation Strategies

| Strategy | Outcome | Reference |

|---|---|---|

| Extended reaction time | Yield↑ from 17.9% to 28% | |

| Sonication | Reduced aggregation of intermediates |

Q. How should researchers resolve discrepancies in NMR chemical shift assignments for pyrazol-4-amine derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals (e.g., alkyl chain protons) at 25°C vs. 40°C .

- 2D Techniques : HSQC and HMBC correlate ambiguous proton signals with adjacent carbons .

- Comparative Analysis : Cross-reference shifts with structurally similar compounds (e.g., N-cyclopropyl analogs) .

Q. What strategies are effective for improving the solubility of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine in pharmacological assays?

Methodological Answer:

Q. How do substituents on the pyrazole ring influence structure-activity relationships (SAR) in receptor binding?

Methodological Answer:

Q. Table 3: SAR Trends in Pyrazol-4-Amine Derivatives

| Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Methylbutyl | 0.45 µM (A₂A receptor) | |

| Cyclopropyl | 1.2 µM |

Q. What analytical methods are recommended for detecting degradation products of pyrazol-4-amine derivatives?

Methodological Answer:

Q. How can computational modeling aid in predicting the pharmacokinetics of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine?

Methodological Answer:

Q. What experimental controls are critical when evaluating pyrazol-4-amine derivatives in cell-based assays?

Methodological Answer:

- Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent toxicity .

- Positive Controls : Reference drugs (e.g., ciprofloxacin for antimicrobial assays) .

- Metabolic Inhibition : Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability .

Data Contradiction Analysis

Example : Conflicting reports on the antibacterial efficacy of pyrazol-4-amine derivatives may arise from:

- Strain Variability : S. aureus (Gram+) vs. P. aeruginosa (Gram-) membrane permeability differences .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) skew MIC results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.